Cas no 861209-37-2 (2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide)
![2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide structure](https://ja.kuujia.com/images/noimg.png)
2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide 化学的及び物理的性質
名前と識別子
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- 2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide
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2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI71265-1g |
2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide |
861209-37-2 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI71265-1mg |
2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide |
861209-37-2 | >90% | 1mg |
$201.00 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00901202-1g |
2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide |
861209-37-2 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI71265-5mg |
2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide |
861209-37-2 | >90% | 5mg |
$214.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623478-1mg |
2-((1-(4-(Tert-butyl)phenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio)acetamide |
861209-37-2 | 98% | 1mg |
¥464.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623478-5mg |
2-((1-(4-(Tert-butyl)phenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio)acetamide |
861209-37-2 | 98% | 5mg |
¥661.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623478-10mg |
2-((1-(4-(Tert-butyl)phenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio)acetamide |
861209-37-2 | 98% | 10mg |
¥739.00 | 2024-07-28 | |
A2B Chem LLC | AI71265-10mg |
2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide |
861209-37-2 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI71265-500mg |
2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide |
861209-37-2 | >90% | 500mg |
$720.00 | 2024-04-19 |
2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamideに関する追加情報
Compound CAS No 861209-37-2: 2-{[1-(4-Tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide
The compound with CAS No 861209-37-2, known as 2-{[1-(4-Tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising properties in fields such as drug discovery and materials science.
Structural Analysis: The molecule consists of a cyclopenta[c]pyridine ring system, which is fused with a pyridine moiety and substituted with a cyano group at the 4-position. The 1-position of this ring is attached to a tert-butylphenyl group, enhancing the molecule's stability and lipophilicity. The sulfanyl (thioether) group at the 3-position connects to an acetamide moiety, introducing additional functional diversity. This combination of structural elements contributes to the compound's unique electronic and steric properties.
Synthesis and Optimization: Recent advancements in synthetic chemistry have enabled the efficient construction of this complex structure. Researchers have employed modular synthesis strategies, leveraging palladium-catalyzed cross-coupling reactions and iterative building block assembly. These methods not only improve yield but also facilitate structural modifications for property optimization.
Applications in Drug Discovery: The compound has shown promise in biological assays targeting specific enzymes and receptors. For instance, studies have demonstrated its ability to modulate kinase activity, making it a potential lead compound for anti-cancer drug development. Additionally, its sulfanyl group contributes to thiol-based redox cycling, which may be beneficial in antioxidant therapies.
Materials Science Potential: Beyond pharmacological applications, the compound's electronic properties make it a candidate for use in organic electronics. Its conjugated system could be harnessed in OLEDs or photovoltaic devices, offering new avenues for sustainable energy solutions.
Structural Activity Relationships (SAR): Ongoing research investigates how substituent variations influence the compound's bioactivity and physical properties. For example, altering the tert-butyl group or modifying the acetamide moiety can significantly affect solubility and binding affinity.
Future Directions: Collaborative efforts between chemists and biologists are expected to unlock further applications of this compound. Integration with advanced computational modeling techniques will aid in predicting optimal structures for desired functions.
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